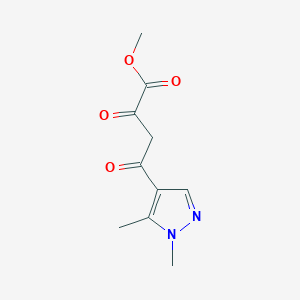
methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The InChI code for “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . Physical And Chemical Properties Analysis
The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” has a molecular weight of 191.24 and is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of pyrazole derivatives, including compounds similar to methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, has been explored extensively. For instance, Naveen et al. (2021) detailed an effective route for synthesizing substituted pyrazoles through a 3+2 annulation method, highlighting the compound's structural stability and potential antioxidant properties through spectroscopic methods and X-ray diffraction studies (Naveen et al., 2021). This showcases the chemical versatility and the detailed characterization efforts undertaken for compounds in this class.
Antioxidant Properties
Research into the antioxidant properties of pyrazole derivatives reveals significant potential. For example, a study on new derivatives of 1,3-dimethylxanthine with a pyrazole at position 8 indicated noteworthy antioxidant and anti-inflammatory properties, suggesting these compounds' utility in therapeutic applications (Кorobko et al., 2018).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of pyrazole derivatives has also been a significant area of investigation. For instance, Siddiqui et al. (2013) reported on the synthesis of novel pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, demonstrating their antibacterial and antifungal activities (Siddiqui et al., 2013). Another study by El‐Borai et al. (2013) focused on microwave-assisted synthesis of pyrazolopyridines, highlighting their antioxidant, antitumor, and antimicrobial activities, indicating the broad biological relevance of these compounds (El‐Borai et al., 2013).
In Silico Evaluation and Catalytic Properties
Theoretical and computational studies provide insights into the electronic structure and potential catalytic applications of pyrazole derivatives. Yurttaş et al. (2022) synthesized and conducted an in silico evaluation of thiazole derivatives, including methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate), demonstrating their antiproliferative activity and potential as DNA gyrase inhibitors (Yurttaş et al., 2022).
Herbicide Development
Additionally, the development of novel herbicides based on pyrazole derivatives has been explored. Wang et al. (2019) evaluated 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, showcasing the efficacy of these compounds in controlling weeds in maize production, highlighting the agricultural applications of pyrazole derivatives (Wang et al., 2019).
Propiedades
IUPAC Name |
methyl 4-(1,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-7(5-11-12(6)2)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLBCNATJWVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)
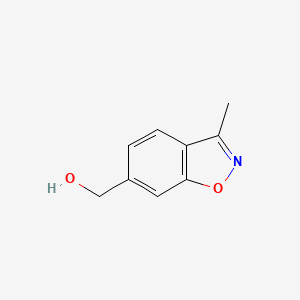
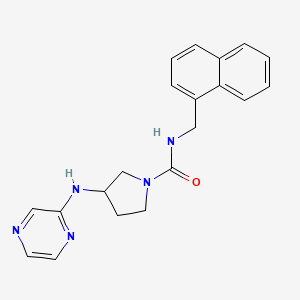
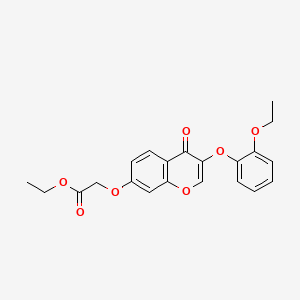
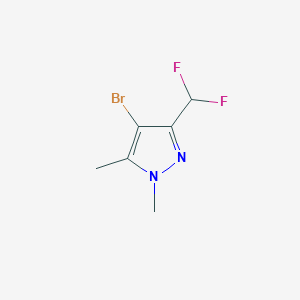
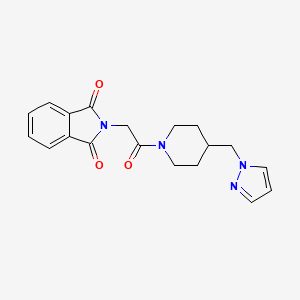
![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)
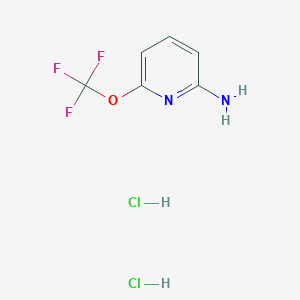
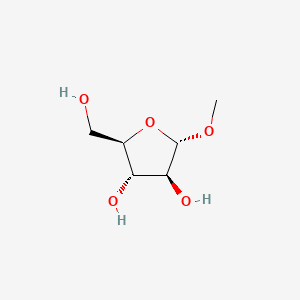
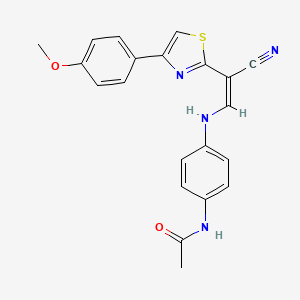
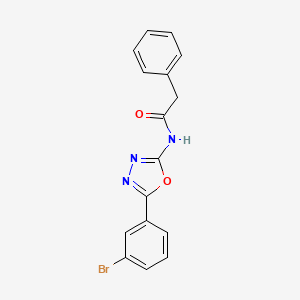
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)
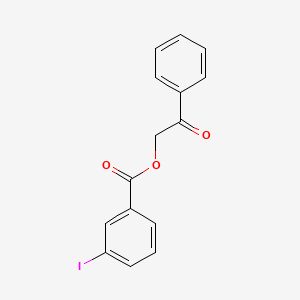
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)